molecular formula C15H11Cl2N3O4S B4954118 N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

Cat. No.: B4954118
M. Wt: 400.2 g/mol
InChI Key: UKLDPNLNEDBIMU-UHFFFAOYSA-N
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Description

N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide, commonly known as DTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DTT is a member of the benzamide family of compounds and is known for its ability to inhibit the activity of certain enzymes in the body.

Mechanism of Action

DTT inhibits the activity of certain enzymes in the body, specifically those involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells and tissues, leading to various diseases. By inhibiting the production of ROS, DTT can prevent oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
DTT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DTT has also been shown to have antioxidant properties, protecting cells and tissues from oxidative damage. In addition, DTT has been shown to induce cell death in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

DTT has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DTT is also stable and can be stored for long periods of time. However, there are some limitations to using DTT in lab experiments. It can be toxic at high concentrations, and its effects can be influenced by other compounds in the experimental system.

Future Directions

There are many potential future directions for research on DTT. One area of interest is the development of DTT-based therapies for various diseases. Another area of interest is the study of the biochemical and physiological effects of DTT in different experimental systems. Additionally, the development of new synthesis methods for DTT could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

DTT is synthesized by reacting 2,4-dichloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 4-methoxy-3-nitrobenzoyl chloride to form DTT. The synthesis method of DTT is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DTT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. DTT has been studied in the treatment of Alzheimer's disease, Parkinson's disease, and various types of cancer. It has also been shown to have potential in the treatment of bacterial and viral infections.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4S/c1-24-13-5-2-8(6-12(13)20(22)23)14(21)19-15(25)18-11-4-3-9(16)7-10(11)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLDPNLNEDBIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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